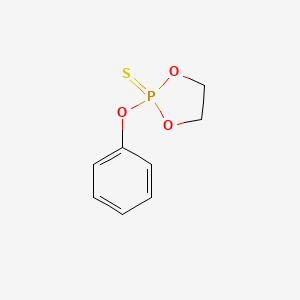
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide is an organophosphorus compound with the molecular formula C8H9O3PS. It is a derivative of dioxaphospholane, characterized by the presence of a phenoxy group and a sulfide group.
Preparation Methods
The synthesis of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide typically involves the reaction of phenol with phosphorus trichloride, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used as an additive in various industrial processes, including the production of polymers and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Phenoxy-1,3,2-dioxaphospholane 2-sulfide can be compared with other similar compounds, such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has an ethoxy group instead of a phenoxy group and an oxide instead of a sulfide.
Polyfluoroalkylated 1,3,2-dioxaphospholane:
Properties
CAS No. |
24453-83-6 |
|---|---|
Molecular Formula |
C8H9O3PS |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-phenoxy-2-sulfanylidene-1,3,2λ5-dioxaphospholane |
InChI |
InChI=1S/C8H9O3PS/c13-12(9-6-7-10-12)11-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
UDRRUMNSAMRGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=S)(O1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















